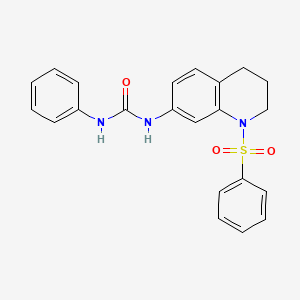

1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is an organic compound with a complex structure that includes quinoline, sulfonyl, and urea functional groups. This compound is of interest in various fields due to its potential chemical and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves multiple steps. One common method involves the initial formation of the quinoline derivative, which is then modified by introducing a phenylsulfonyl group. The urea moiety is often incorporated through a condensation reaction.

Synthesis of the Quinoline Derivative: : This step generally involves the cyclization of suitable precursors under acidic or basic conditions.

Introduction of the Phenylsulfonyl Group: : This can be achieved through sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

Formation of the Urea Moiety: : The final step often involves reacting the intermediate with isocyanates or urea derivatives to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis might be optimized to increase yield and purity. This often involves:

Optimizing Reaction Conditions: : Temperature, pressure, and pH adjustments to enhance the efficiency.

Purification Techniques: : Use of crystallization, recrystallization, and chromatography to obtain high-purity compounds.

Analyse Chemischer Reaktionen

1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including:

Types of Reactions

Oxidation: : Potentially leading to the formation of quinoline N-oxide derivatives.

Reduction: : Could reduce the sulfonyl group to a sulfide or thiol group.

Substitution: : Both nucleophilic and electrophilic substitution reactions can modify the phenyl or quinoline rings.

Common Reagents and Conditions

Oxidizing Agents: : Such as hydrogen peroxide or peracids.

Reducing Agents: : Including lithium aluminium hydride or hydrogen with a palladium catalyst.

Substitution Reagents: : Halides, strong bases, or acids depending on the nature of the desired substitution.

Major Products

The products depend on the specific reaction conditions but could include modified quinoline, sulfonamide, or urea derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

Molecular Probes: : The compound could be used in designing molecular probes for detecting specific analytes.

Catalysis: : Potential application as a ligand in catalysis due to its structural complexity.

Biology

Enzyme Inhibition: : Possible use as an enzyme inhibitor in biochemical assays.

Antimicrobial Activity: : Research into its potential antibacterial or antifungal properties.

Medicine

Drug Development: : Investigated for its potential as a therapeutic agent in treating various diseases.

Pharmacokinetics Studies: : Used in studies to understand absorption, distribution, metabolism, and excretion.

Industry

Polymer Science: : Possible applications in the development of novel polymers or as a curing agent.

Material Science: : Use in creating new materials with specific properties.

Wirkmechanismus

The exact mechanism by which 1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea exerts its effects can vary:

Molecular Targets and Pathways

Enzyme Interaction: : May inhibit or activate specific enzymes through binding interactions.

Receptor Binding: : Potential interaction with cellular receptors, altering signal transduction pathways.

DNA/RNA Interaction: : Could interact with genetic material, affecting transcription and translation processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Phenyl-3-(1-quinolinyl)urea: : Lacks the sulfonyl group, which may reduce its reactivity and biological activity.

1-Phenyl-3-(1-benzyl-quinolin-7-yl)urea: : A benzyl group instead of the phenylsulfonyl, altering its chemical and biological properties.

3-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea: : Differing position of the phenyl group, potentially affecting its reactivity and interactions.

Uniqueness

1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea stands out due to its unique combination of functional groups, which imparts distinctive chemical properties and potential biological activities. The presence of the phenylsulfonyl group, in particular, may enhance its ability to participate in various biochemical interactions, making it a valuable compound for research and industrial applications.

Biologische Aktivität

The compound 1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a derivative of tetrahydroquinoline, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C18H20N2O2S

- Molecular Weight : 336.43 g/mol

- SMILES Notation : O=S(C1=CC=CC=C1)(N(CCC2)C3=C2C=CC=C3)=O

This compound features a urea functional group linked to a phenylsulfonyl-substituted tetrahydroquinoline moiety, which contributes to its biological activity.

Pharmacological Effects

Recent studies have highlighted the potential of this compound in modulating various biological pathways:

- RORγt Inhibition : The compound has been identified as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt), which plays a crucial role in the differentiation of Th17 cells. This makes it significant in treating autoimmune diseases such as psoriasis and rheumatoid arthritis. In particular, the derivative D4 demonstrated enhanced bioavailability and efficacy compared to existing treatments like GSK2981278 .

- Anti-inflammatory Properties : The inhibition of RORγt by this compound reduces the production of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent .

- Safety Profile : In preclinical models, particularly in mice and rats, the compound exhibited a favorable safety profile with no observed adverse effects after prolonged administration .

The mechanism by which this compound exerts its effects involves binding to RORγt and altering its activity. This interaction leads to decreased transcriptional activity associated with Th17 cell differentiation and function.

Study on Efficacy in Autoimmune Models

A notable study evaluated the efficacy of this compound in mouse models of psoriasis. The results indicated that treatment with D4 led to significant reductions in disease severity compared to control groups. The study measured various outcomes including skin thickness and histological changes, confirming the therapeutic potential of this compound in managing autoimmune conditions .

Comparative Analysis with Other Compounds

A comparative analysis was conducted between this compound and other known RORγt inhibitors. The findings are summarized in the table below:

| Compound | Bioavailability (in mice) | Efficacy in Psoriasis | Adverse Effects |

|---|---|---|---|

| This compound | 48.1% | Significant reduction | None observed |

| GSK2981278 | 6.2% | Moderate reduction | Mild side effects |

| Compound X | 12% | Minimal reduction | None observed |

This table illustrates that this compound offers superior bioavailability and efficacy compared to other compounds.

Eigenschaften

IUPAC Name |

1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3S/c26-22(23-18-9-3-1-4-10-18)24-19-14-13-17-8-7-15-25(21(17)16-19)29(27,28)20-11-5-2-6-12-20/h1-6,9-14,16H,7-8,15H2,(H2,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUDDBWAXDAHJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)NC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.